beta-Nicotinamide Mononucleotide-13C5

LC-MS/MS quantification stable isotope dilution internal standard selection

Beta-Nicotinamide Mononucleotide-13C5 (β-NMN-13C5) is a stable isotope-labeled analog of β-nicotinamide mononucleotide (β-NMN), the direct biosynthetic precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This compound is synthesized with five 13C atoms incorporated into the ribose moiety (molecular formula C₆¹³C₅H₁₅N₂O₈P, molecular weight 339.18 g/mol) , producing a mass shift of +5 Da relative to endogenous unlabeled β-NMN (334.22 g/mol).

Molecular Formula C11H15N2O8P
Molecular Weight 339.18 g/mol
Cat. No. B15353210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Nicotinamide Mononucleotide-13C5
Molecular FormulaC11H15N2O8P
Molecular Weight339.18 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N
InChIInChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8+,9-,11-/m1/s1/i5+1,7+1,8+1,9+1,11+1
InChIKeyDAYLJWODMCOQEW-IUNOKMBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Nicotinamide Mononucleotide-13C5: Stable Isotope-Labeled NAD+ Precursor for Quantitative Bioanalysis


Beta-Nicotinamide Mononucleotide-13C5 (β-NMN-13C5) is a stable isotope-labeled analog of β-nicotinamide mononucleotide (β-NMN), the direct biosynthetic precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This compound is synthesized with five 13C atoms incorporated into the ribose moiety (molecular formula C₆¹³C₅H₁₅N₂O₈P, molecular weight 339.18 g/mol) , producing a mass shift of +5 Da relative to endogenous unlabeled β-NMN (334.22 g/mol) [1]. β-NMN-13C5 is employed primarily as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a tracer in metabolic flux studies, serving applications in aging research, pharmacokinetics, and NAD+ biology. Commercial sources provide this compound at purities of 95–98% for analytical use .

Why Unlabeled NMN and Deuterated Analogs Cannot Replace Beta-Nicotinamide Mononucleotide-13C5 in Quantitative Workflows


In quantitative LC-MS/MS bioanalysis, the selection of internal standard fundamentally determines accuracy. Unlabeled β-NMN cannot serve as an internal standard because it is indistinguishable from endogenous analyte, rendering matrix effect correction impossible [1]. Deuterium-labeled NMN (e.g., NMN-D3) introduces a different risk: the substitution of hydrogen with deuterium alters hydrophobicity, causing retention time shifts that compromise co-elution and quantification accuracy [2]. 13C-labeled standards such as β-NMN-13C5 overcome both limitations by maintaining chromatographic behavior identical to the analyte while providing a resolvable mass difference that enables precise isotope-dilution quantification [3]. These physiochemical differences necessitate compound-specific procurement rather than generic isotopic substitution.

Head-to-Head Quantitative Evidence: Beta-NMN-13C5 vs. Closest Analogs and Alternatives


Quantitative Matrix Effect Correction: 13C5-NMN vs. Deuterated NMN-D3 Internal Standard Performance

β-NMN-13C5 provides superior matrix effect correction compared to deuterated internal standards. 13C-labeled standards co-elute identically with the analyte, while deuterated standards such as NMN-D3 exhibit retention time shifts due to altered hydrophobicity from 2H substitution (mass change of +3 Da vs. +5 Da for 13C5), which can lead to differential ionization suppression and quantification inaccuracy [1]. In a validated dimeLC-MS/MS method, β-NMN-13C5 (M+5) was used at 500 nM to adjust matrix effects, achieving near-100% extraction recovery (95.3–99.1%) across multiple concentration levels (1–40 μM) in mouse plasma [2].

LC-MS/MS quantification stable isotope dilution internal standard selection NAD+ metabolomics

Extraction Recovery Validation: β-NMN-13C5 Enables Near-Complete Recovery Monitoring in Complex Biological Matrices

β-NMN-13C5 enables independent monitoring of extraction recovery efficiency through a double-isotope strategy. In the dimeLC-MS/MS method, NMN (M+14, used as a spike-in standard) recovery was quantified against β-NMN-13C5 (M+5) as the matrix-correction internal standard [1]. This approach demonstrated that PCA extraction achieves nearly 100% recovery for NMN (95.3–99.1%), whereas methanol extraction yields only approximately 70% recovery across concentrations of 1, 10, and 40 μM in mouse plasma [1]. Without a 13C5-labeled internal standard, such extraction losses would go undetected, directly biasing reported NMN concentrations.

extraction efficiency sample preparation validation NAD+ metabolomics pharmacokinetic study

Isotopic Purity and Procurement Traceability: β-NMN-13C5 from Major Reference Standard Suppliers

Commercially available β-NMN-13C5 reference standards offer defined purity specifications that are critical for quantitative bioanalysis. Toronto Research Chemicals supplies β-NMN-13C5 at 98% purity (Cat. No. N407767) with pricing at approximately $16,250 USD/25 mg and $19,750 USD/50 mg . This contrasts with unlabeled β-NMN reference standards, which are typically priced 10–100× lower (e.g., unlabeled β-NMN at ~$100–500/10 mg) but cannot serve as internal standards . Alternative vendors including Clinivex and Coompo Research Chemicals also offer β-NMN-13C5 at 95–98% purity, providing procurement flexibility while maintaining the isotopic specification required for the dimeLC-MS/MS method .

reference standard isotopic purity pharmacopeial traceability Toronto Research Chemicals

Double-Isotope Methodology: β-NMN-13C5 Enables Simultaneous Recovery and Matrix Correction Unavailable with Unlabeled Standards

The dimeLC-MS/MS method uniquely leverages β-NMN-13C5 (M+5) as a post-extraction internal standard in combination with NMN (M+14) as a pre-extraction spike-in standard [1]. This dual-isotope design enables independent assessment of both extraction recovery and matrix effects within a single analytical run. In mouse plasma and whole blood, the method demonstrated that β-NMN-13C5 correction produced near-identical extraction efficiencies (~100%) for control and NMN-administered mice, whereas without this correction, matrix effects from whole blood differed substantially from plasma [1]. This methodological capability cannot be replicated using any single-isotope or unlabeled standard approach.

double isotope dilution dimeLC-MS/MS extraction recovery tracking NAD+ flux analysis

Regulatory-Grade Reference Standard: Pharmacopeial Traceability of β-NMN-13C5 for GxP-Compliant Bioanalysis

β-NMN-13C5 is offered as a fully characterized reference standard with pharmacopeial traceability against USP and EP monographs, making it suitable for GxP-compliant analytical method validation [1]. This positions β-NMN-13C5 as a regulatory-grade material for pharmaceutical quality control and clinical bioanalysis, in contrast to research-grade unlabeled NMN or custom-synthesized isotopic NMN that may lack certificate-of-analysis documentation meeting compendial standards. Axios Research specifically markets β-NMN-13C5 for analytical method development, method validation (AMV), and quality control applications during drug substance synthesis and formulation [1].

pharmacopeial traceability reference standard USP/EP compliance regulated bioanalysis

Validated Application Scenarios for Beta-Nicotinamide Mononucleotide-13C5 in Bioanalytical and Metabolic Research


Absolute Quantification of Endogenous NMN in Preclinical Pharmacokinetic Studies

β-NMN-13C5 is the validated internal standard for the dimeLC-MS/MS method that enables absolute quantification of NMN in mouse plasma, whole blood, and tissues with extraction recoveries of 95.3–99.1% [1]. This application was demonstrated in pharmacokinetic profiling after oral gavage (300 mg/kg) and intraperitoneal injection (100 mg/kg) of NMN in young and aged mice, revealing age-dependent differences in peak plasma NMN concentrations (0.6 μM in young vs. significantly lower in old mice at 5 min post-dose) [1]. Without β-NMN-13C5 as the internal standard, these absolute concentration values cannot be reliably obtained due to unaccounted matrix effects and extraction losses.

NAD+ Metabolic Flux Analysis Using Dual-Isotope Tracer Methodology

The double-isotope strategy employing β-NMN-13C5 enables simultaneous tracking of NMN uptake, conversion to NAD+, and metabolic fate in cell-based assays [1]. This approach confirmed Slc12a8-dependent NMN transport into AML12 hepatocytes, with 49–65% reduction in NMN uptake upon Slc12a8 knockdown [1]. The methodology is directly expandable to other NAD+-related metabolites (NAD+, NAM, NA, NR) using corresponding 13C-labeled standards, making β-NMN-13C5 a gateway procurement decision for laboratories building comprehensive NAD+ flux analysis capabilities.

Quality Control and Isomer Authentication of NMN Dietary Supplements

β-NMN-13C5 can serve as an internal standard for LC-MS/MS methods that separate and quantify α-NMN and β-NMN isomers in commercial supplement products [1]. Published methods using pentabromophenyl columns demonstrate baseline resolution of α-/β-NMN isomers within 3 minutes [1], and the use of β-NMN-13C5 as an isotope-dilution internal standard would enable absolute quantification of the bioactive β-isomer while detecting adulteration with the inactive α-isomer. This addresses a documented regulatory gap, as analysis of eight commercial NMN supplements revealed substantial variation in isomer composition including undeclared ingredients [1].

Regulated Bioanalytical Method Validation for Clinical Trial Sample Analysis

For clinical CROs and pharmaceutical sponsors conducting NMN or NAD+ precursor intervention trials, β-NMN-13C5 provides a pharmacopeial-traceable reference standard suitable for GxP-compliant method validation [2]. The established dimeLC-MS/MS method parameters (linearity: 1–1000 ng/mL; recovery: >90%; precision: CV <15%) provide a pre-validated framework that reduces method development timelines [1]. Procurement of β-NMN-13C5 with full certificate of analysis documentation satisfies regulatory expectations for critical reagent traceability in FDA/EMA-regulated bioanalytical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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